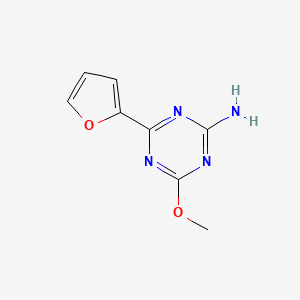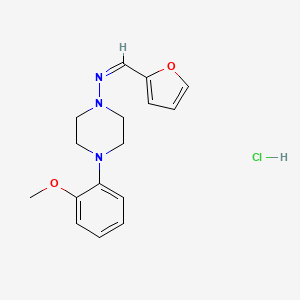![molecular formula C10H8N4O3S B5538910 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid, often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under various conditions. For example, microwave-assisted synthesis has been employed to produce 5-alkyl-2-amino-1,3,4-thiadiazoles, highlighting a method that could potentially be adapted for the synthesis of our compound of interest due to the structural similarities and reactivity patterns of thiadiazole derivatives (Thanh, Lan, & Hai, 2009).
Molecular Structure Analysis
The structure of thiadiazole derivatives has been extensively studied, including analyses through spectroscopic methods and X-ray crystallography. These studies have provided insights into the bond lengths, bond angles, and overall geometry of thiadiazole compounds, which are crucial for understanding their chemical reactivity and interactions with biological targets. For example, DFT calculations have been applied to study the electronic structure and spectral features of thiadiazole derivatives, offering a deep understanding of their molecular properties (Singh et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include cyclization, substitution, and interaction with different chemical agents, leading to the formation of complex heterocyclic compounds. The reactivity of these compounds is significantly influenced by their structural features, such as the presence of amino groups and the thiadiazole ring, which can undergo nucleophilic substitution reactions and form coordination complexes with metals (Filimonov et al., 2017).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be studied through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For instance, carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety have been shown to exhibit liquid crystalline behaviors, which are affected by the length of alkoxy chains attached to the phenyl moiety (Jaffer, Aldhaif, & Tomi, 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of compounds related to 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid. For instance, pyridazine derivatives and related compounds have shown antimicrobial activity against various microorganisms, suggesting potential for treating infections (El-Mariah, Hosny, & Deeb, 2006). Similarly, novel imidazo[2,1-b]-1,3,4-thiadiazoles synthesized from derivatives have been found to possess antimicrobial properties against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli (Atta, Farahat, Ahmed, & Marei, 2011).
Carbonic Anhydrase Inhibition
Compounds derived from 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid have been explored as carbonic anhydrase inhibitors. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, edema, and altitude sickness. For example, amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing promising results (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
Corrosion Inhibition
Derivatives of 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid have also been studied for their corrosion inhibition properties, particularly for metals in acidic environments. Research indicates that these compounds can significantly reduce the corrosion rate of metals, suggesting applications in industrial maintenance and preservation (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Therapeutic Applications
The therapeutic potential of 1,2,4-thiadiazole derivatives, closely related to the chemical structure of interest, has been explored in the treatment of neurodegenerative diseases. These compounds exhibit a wide spectrum of activity as inhibitors of cholinesterases and scavengers of free radicals, laying the groundwork for the development of new treatments for neurodegenerative conditions (Makhaeva, Proshin, Boltneva, Rudakova, Kovaleva, Serebryakova, Serkov, & Bachurin, 2016).
Eigenschaften
IUPAC Name |
5-(phenylcarbamoylamino)thiadiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-9(16)7-8(18-14-13-7)12-10(17)11-6-4-2-1-3-5-6/h1-5H,(H,15,16)(H2,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNXLYVXQWUPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)